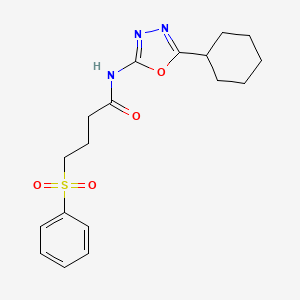
2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, a methylpiperidinyl group, and an isonicotinamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of cyclopropylmethanol with isonicotinoyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Análisis De Reacciones Químicas
2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
When compared to similar compounds, 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine
- 2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)benzamide These compounds share structural similarities but differ in their specific chemical properties and biological activities, making this compound a distinct and valuable compound for research .
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-(1-methylpiperidin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-19-8-5-14(6-9-19)18-16(20)13-4-7-17-15(10-13)21-11-12-2-3-12/h4,7,10,12,14H,2-3,5-6,8-9,11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDYHKUZAZBFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B2354530.png)
![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2354531.png)
![N-(3,4-diethoxybenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354533.png)

![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2354535.png)


![1-(indolin-1-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2354540.png)

![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]-N-[(E)-(4-ethylphenyl)methylidene]methanamine](/img/structure/B2354543.png)
![1,3-Bis(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2354546.png)

![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide](/img/structure/B2354548.png)

